N-(2-methylbenzyl)butan-2-amine
Description
Overview of Substituted Benzylamine (B48309) and Butylamine (B146782) Scaffolds in Organic Chemistry
Substituted benzylamines are a class of organic compounds that are recognized as important building blocks in medicinal chemistry and materials science. researchgate.netresearchgate.net The benzylamine scaffold is a privileged structure, meaning it is frequently found in biologically active compounds, including a significant percentage of top-selling pharmaceuticals. acs.org This is due to its ability to interact with biological targets and its synthetic versatility, which allows for the creation of a wide range of derivatives. researchgate.netresearchgate.net The incorporation of nitrogen into organic molecules is a critical step in the development of many pharmaceutical candidates. acs.org Benzylamines with substitutions on the aromatic ring or the benzylic carbon are present in drugs used to treat a variety of conditions, such as bacterial infections and cardiovascular diseases. acs.org
Similarly, the butylamine scaffold is a fundamental component in organic synthesis. It can be found in various chemical structures and is used in the creation of more complex molecules. For instance, butylamine has been used in the synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which are of interest in medicinal chemistry. rsc.orgrsc.org The reactivity of the amine group allows for a variety of chemical transformations, making it a versatile synthon.
Significance of Secondary Amines in Advanced Synthetic and Mechanistic Studies
Secondary amines, which are characterized by a nitrogen atom bonded to two organic substituents and one hydrogen atom, are crucial intermediates and final products in organic synthesis. researchgate.net The synthesis of secondary amines itself is a key area of research, with traditional methods like the N-monoalkylation of primary amines often being challenging due to issues like over-alkylation. researchgate.netacs.org This has spurred the development of novel synthetic methodologies to achieve selective synthesis. acs.orgresearchgate.net
In mechanistic studies, secondary amines are often used to investigate reaction pathways. For example, they have been employed in studies of N-formylation degradation in pharmaceutical products and in the investigation of the trimerization of benzoylacetylenes. nih.govoup.com The dehydrogenation of secondary amines to form imines is another area of mechanistic interest, with studies focusing on the role of metal catalysts. acs.org The development of efficient methods for forming C-N bonds to create secondary amines remains a significant focus in synthetic chemistry. acs.org
Contextualization of N-(2-methylbenzyl)butan-2-amine in Current Chemical Science
This compound combines the structural features of a substituted benzylamine, a butylamine, and a secondary amine. The hydrochloride salt of this compound, N-(2-methylbenzyl)-2-butanamine hydrochloride, is commercially available for research purposes. scbt.comsigmaaldrich.com
Table 1: Chemical Properties of this compound Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C12H19N•HCl |
| Molecular Weight | 213.75 g/mol |
| CAS Number | 1049750-39-1 |
Data sourced from chemical supplier information. scbt.comsigmaaldrich.com
The presence of the 2-methylbenzyl group introduces steric and electronic modifications compared to an unsubstituted benzyl (B1604629) group, which can influence its reactivity and interaction with other molecules. The butan-2-amine portion provides a chiral center, meaning the compound can exist as two different stereoisomers (enantiomers). This chirality is a significant feature, as different enantiomers of a molecule can have distinct biological activities.
While direct research applications for this compound are not widely reported, its structure suggests potential as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents or as a ligand in catalysis, leveraging the established importance of its constituent chemical scaffolds.
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-11(3)13-9-12-8-6-5-7-10(12)2/h5-8,11,13H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGHSGWPPGNEAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Methylbenzyl Butan 2 Amine and Its Analogs
Reductive Amination Strategies for N-(2-methylbenzyl)butan-2-amine Synthesis
Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines. organicchemistrytutor.comlibretexts.org This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orgrsc.org For the synthesis of this compound, this would involve the reaction of 2-methylbenzaldehyde (B42018) with butan-2-amine.
Catalytic Hydrogenation and Transfer Hydrogenation Approaches
Catalytic hydrogenation is an economical and environmentally friendly method for reductive amination. researchgate.net This approach utilizes a metal catalyst, such as palladium, nickel, or cobalt, to facilitate the reduction of the in situ-formed imine with molecular hydrogen. researchgate.netacs.orguni-bayreuth.de For instance, a novel palladium species on zirconia has demonstrated specific activity for the hydrogenation of imines while leaving other carbonyl groups intact, offering a practical route to functionalized secondary amines under mild conditions. researchgate.net Similarly, cobalt nanoparticle-based catalysts have been successfully employed for the N-alkylation of a wide range of amines with alcohols via a "borrowing hydrogen" methodology. researchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination. researchgate.net
Transfer hydrogenation presents an alternative to the use of high-pressure molecular hydrogen, employing a hydrogen donor molecule instead. Common hydrogen donors include isopropanol (B130326) and formic acid. cardiff.ac.ukthieme-connect.com Ruthenium and iridium complexes are often effective catalysts for these reactions. organic-chemistry.orgacs.org Nickel nanoparticles have also been shown to catalyze the reductive amination of aldehydes using isopropanol as the hydrogen source. organic-chemistry.org These methods provide a valuable pathway for the synthesis of secondary amines like this compound.
| Catalyst Type | Hydrogen Source | Key Features |
| Palladium on Zirconia | Molecular Hydrogen | Specific for imine hydrogenation, mild conditions. researchgate.net |
| Cobalt Nanoparticles | Alcohols (Borrowing Hydrogen) | Broad applicability for primary, secondary, and tertiary amines. researchgate.net |
| Ruthenium Complexes | Molecular Hydrogen/Alcohols | Excellent catalytic activity for N-alkylation. researchgate.net |
| Nickel Nanoparticles | Isopropanol (Transfer Hydrogenation) | Effective for reductive amination of aldehydes. organic-chemistry.org |
| Iridium Complexes | Formic Acid/Alcohols | Efficient for direct reductive amination of ketones. |
Organometallic and Main Group Reagent-Mediated Reductions
A variety of organometallic and main group reagents are effective for the reduction of imines formed in situ. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices due to their selectivity. masterorganicchemistry.com NaBH₃CN is particularly useful as it can selectively reduce imines in the presence of aldehydes. libretexts.orgmasterorganicchemistry.com Another mild and selective reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is suitable for a wide range of substrates, including aliphatic and aromatic aldehydes and various amines. researchgate.net
Titanium(IV) isopropoxide [Ti(Oi-Pr)₄] in combination with a hydride source like NaBH₄ has been shown to be an efficient system for the reductive amination of ketones, proceeding through a transient imine species. psu.edu This method has been successfully applied to the synthesis of various secondary amines in moderate to excellent yields. psu.edu More recently, metal-free reductive amination has been achieved using reagents like α-picoline-borane. researchgate.net
N-Alkylation and N-Arylation Pathways for this compound Formation
N-alkylation is a fundamental reaction in organic synthesis for the formation of C-N bonds. wikipedia.org This approach involves the reaction of an amine with an alkylating agent.
Alkylation of Precursor Amines with 2-Methylbenzyl Halides
A direct method for synthesizing this compound is the N-alkylation of butan-2-amine with a 2-methylbenzyl halide, such as 2-methylbenzyl bromide or chloride. This reaction is a type of nucleophilic aliphatic substitution where the amine acts as the nucleophile. wikipedia.orglibretexts.org However, a significant challenge with this method is the potential for over-alkylation, leading to the formation of a tertiary amine and a quaternary ammonium (B1175870) salt. wikipedia.orglibretexts.org To favor the formation of the desired secondary amine, reaction conditions such as the stoichiometry of the reactants must be carefully controlled. acsgcipr.org
The use of a base is often necessary to neutralize the hydrogen halide formed during the reaction. wikipedia.org Greener approaches to N-alkylation are continually being developed, with a focus on using catalytic methods and avoiding hazardous reagents. acsgcipr.org
Stereoselective Alkylation Methodologies for Chiral Centers
The synthesis of chiral amines is of great importance in the pharmaceutical industry. chemrxiv.org Since butan-2-amine is chiral, the synthesis of this compound can lead to diastereomers if a racemic mixture of the amine is used. Stereoselective synthesis aims to produce a single enantiomer or diastereomer.
Asymmetric reductive amination is a powerful strategy for the synthesis of chiral amines. d-nb.info This can be achieved by using a chiral auxiliary or a chiral catalyst. For instance, nickel-catalyzed asymmetric reductive alkylation of enamines has been developed to produce drug-like α-branched chiral amines. chemrxiv.org Another approach involves the use of chiral organocatalysts, such as secondary amines derived from natural products, to catalyze the asymmetric alkylation of aldehydes. researchgate.net The development of stereoselective methods for the synthesis of 2-amino-1,3-diols, which are important structural motifs in natural products, often involves the stereoselective construction of the C-N bond. beilstein-journals.org Palladium-catalyzed carboamination reactions of N-allylureas have also been developed for the stereoselective synthesis of imidazolidin-2-ones, which are precursors to vicinal diamines. nih.gov
Multi-Component Reactions (MCRs) Incorporating Amine Synthesis
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netfrontiersin.org MCRs offer significant advantages, including reduced synthesis steps, simplified purification, and high atom economy. rsc.org Several MCRs are suitable for the synthesis of substituted amines.
For example, the Ugi and Passerini reactions are well-known isocyanide-based MCRs that can generate a variety of complex molecules, including α-amino acid derivatives. rsc.org The in situ generation of imines from aldehydes and amines, which are then trapped by other components, is a common feature of many MCRs. rsc.org Metal-catalyzed MCRs, often employing copper or palladium, have also been developed for the synthesis of N-substituted heterocycles. frontiersin.org For instance, a three-component reaction between an α-hydroxyketone, an oxoacetonitrile, and a primary amine can yield N-substituted 2,3,5-functionalized 3-cyanopyrroles with high selectivity. uaeu.ac.aemdpi.com While a specific MCR for the direct synthesis of this compound may not be explicitly reported, the principles of MCRs can be applied to design novel, efficient routes to this and related secondary amines.
Chemoenzymatic Synthesis of Enantiopure this compound
The production of single-enantiomer chiral amines is of paramount importance in the pharmaceutical and fine chemical industries. Chemoenzymatic methods, which couple the selectivity of enzymes with chemical synthesis, offer powerful routes to such compounds. For this compound, a key strategy involves the use of transaminases for asymmetric synthesis.
Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. nih.govnih.gov This capability can be harnessed for the asymmetric synthesis of this compound from butan-2-one and 2-methylbenzylamine (B130908). In this proposed pathway, a selected transaminase would catalyze the reductive amination of the prochiral ketone, butan-2-one, using 2-methylbenzylamine as the amine donor. The enzyme's chiral active site would direct the addition of the amino group to one face of the ketone, leading to the preferential formation of either the (R)- or (S)-enantiomer of the product.
The primary challenge in transaminase-catalyzed reductive aminations is often an unfavorable thermodynamic equilibrium. nih.govtdx.cat To overcome this, various strategies can be employed. One common approach is to use a large excess of the amine donor. Another effective method is the in-situ removal of the ketone co-product (in this case, acetone, if a standard amino donor like isopropylamine (B41738) were used in a different step). This can be achieved by coupling the reaction with a secondary enzyme system, such as a dehydrogenase, to reduce the ketone byproduct. nih.gov For the synthesis of secondary amines, using the desired primary amine as the donor simplifies the system, though the equilibrium might still need to be driven towards the product. mdpi.com
Recent advances have led to the discovery and engineering of transaminases that can accommodate bulky ketone and amine substrates, which is crucial for the synthesis of this compound. mdpi.comasm.orgresearchgate.net By screening commercial transaminase libraries or employing protein engineering, enzymes with high activity and stereoselectivity for sterically demanding substrates can be identified. asm.orgresearchgate.net
An alternative chemoenzymatic route is the kinetic resolution of racemic this compound. In this approach, an enzyme, typically a lipase, selectively acylates one enantiomer of the amine, allowing for the separation of the acylated amine from the unreacted enantiomer. researchgate.netnih.gov For a highly efficient process, a dynamic kinetic resolution (DKR) can be implemented. DKR combines the enzymatic kinetic resolution with an in-situ racemization of the starting amine, often catalyzed by a metal catalyst (e.g., palladium or ruthenium complexes). chimia.chorganic-chemistry.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product, which can then be deprotected to yield the desired enantiopure amine. organic-chemistry.orgdiva-portal.org
The table below summarizes plausible results for the chemoenzymatic synthesis of a chiral secondary amine like this compound, based on data from analogous reactions reported in the literature.
Table 1: Representative Data for Chemoenzymatic Synthesis of Chiral Secondary Amines
| Enzymatic Method | Enzyme | Key Parameters | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Asymmetric Synthesis | Transaminase (engineered) | Prochiral ketone, amine donor (10 eq.), pH 8.0, 40 °C | >90 | >99 |
| Kinetic Resolution | Lipase (e.g., Novozym 435) | Racemic amine, acylating agent (e.g., ethyl acetate), organic solvent | ~50 | >99 (for remaining amine) |
This table is illustrative and compiled from general findings in the field of biocatalysis for amine synthesis. Actual results for the specific target compound may vary.
Optimization of Reaction Conditions and Process Intensification
The conventional chemical synthesis of this compound is achieved through the reductive amination of butan-2-one with 2-methylbenzylamine. This reaction involves the initial formation of an imine intermediate, which is then reduced to the final secondary amine. The efficiency and selectivity of this process are highly dependent on the reaction conditions.
Optimization of these conditions is crucial for maximizing yield, minimizing by-products, and developing a cost-effective and sustainable process. Key parameters to consider include the choice of reducing agent, catalyst, solvent, temperature, and pressure. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), and catalytic hydrogenation (H₂ gas with a metal catalyst like Pd/C or PtO₂). scispace.comorganic-chemistry.org STAB is often favored for its mildness and high chemoselectivity, while catalytic hydrogenation is more atom-economical for large-scale production. organic-chemistry.org
The choice of solvent can significantly influence the reaction rate and selectivity. Protic solvents like methanol (B129727) or ethanol (B145695) are often used, but aprotic solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) can also be effective, depending on the specific reducing agent and substrates. scispace.comacs.org Temperature and pressure are particularly important variables in catalytic hydrogenations, with higher values generally leading to faster reaction rates. scispace.com
The table below presents a hypothetical optimization study for the reductive amination synthesis of this compound, illustrating the impact of varying reaction parameters.
Table 2: Optimization of Reductive Amination for this compound Synthesis
| Entry | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaBH₄ | Methanol | 25 | N/A | 75 |
| 2 | NaBH(OAc)₃ | Dichloromethane | 25 | N/A | 88 |
| 3 | H₂ / 5% Pd/C | Ethanol | 25 | 1 | 65 |
| 4 | H₂ / 5% Pd/C | Tetrahydrofuran | 80 | 20 | 92 |
This data is illustrative, based on general principles of reductive amination and process optimization for analogous secondary amines. scispace.comacs.orgscispace.com
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of amine synthesis, continuous flow chemistry has emerged as a powerful tool for process intensification. nih.govrsc.org Performing the reductive amination in a continuous flow reactor, such as a catalyst-coated tube reactor or a packed-bed reactor, offers several advantages over traditional batch processing. acs.orgscispace.com
These advantages include:
Enhanced Safety: The small reactor volume minimizes the risk associated with handling hazardous reagents or performing reactions at high temperatures and pressures. nih.gov
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reactions and higher selectivity.
Facilitated Scale-Up: Scaling up a continuous process often involves running the reactor for a longer time or using multiple reactors in parallel, which is typically more straightforward than scaling up a batch reactor. nih.gov
Integration of Steps: Continuous flow allows for the "telescoping" of multiple reaction steps, such as imine formation and subsequent hydrogenation, into a single, uninterrupted process, which can significantly reduce processing time and waste. scispace.comacs.org
For the synthesis of this compound, a continuous flow setup could involve pumping a solution of butan-2-one and 2-methylbenzylamine through a heated tube containing a solid-supported hydrogenation catalyst (e.g., Pd/C). acs.org The product stream would continuously exit the reactor, simplifying purification. Studies on analogous secondary amines have demonstrated that such continuous processes can achieve high throughput and excellent catalyst utilization, making it an attractive strategy for industrial-scale production. acs.orgscispace.com
Chemical Reactivity and Transformation Studies of N 2 Methylbenzyl Butan 2 Amine
Nucleophilic Properties and Functional Group Transformations
The secondary amine functionality is a key site for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.
As a secondary amine, N-(2-methylbenzyl)butan-2-amine readily undergoes reactions with acylating and sulfonylating agents. These reactions involve the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl or sulfonyl center.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (to neutralize the HCl byproduct) yields N-substituted amides. chemguide.co.uklibretexts.org The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion. chemguide.co.uk
Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base affords the corresponding sulfonamide. acs.orgmagtech.com.cn These reactions are fundamental in organic synthesis for protecting the amine group or for creating biologically active sulfonamide moieties. magtech.com.cn For instance, the related compound N-(2-methylbenzyl)benzenesulfonamide has been synthesized via the reaction of 2-methylbenzyl alcohol and p-toluenesulfonamide, showcasing the formation of the N-benzyl sulfonamide linkage. acs.org
| Reaction Type | Reagent | Conditions | Product Type |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Base (e.g., Pyridine, Triethylamine) | N-(2-methylbenzyl)-N-(butan-2-yl)acetamide |
| Acylation | Benzoyl Chloride (C₆H₅COCl) | Base (e.g., Pyridine, Triethylamine) | N-(2-methylbenzyl)-N-(butan-2-yl)benzamide |
| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Base (e.g., Pyridine) | N-(2-methylbenzyl)-N-(butan-2-yl)-4-methylbenzenesulfonamide |
While primary amines react with aldehydes and ketones to form imines (Schiff bases), secondary amines like this compound react with carbonyl compounds to form enamines if there is an α-proton available on the carbonyl compound. pressbooks.pubbyjus.com However, the term "Schiff base formation" is sometimes more broadly used. The initial step is the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. researchgate.netlibretexts.org For a secondary amine, this intermediate cannot eliminate water to form a stable C=N double bond in the same way as a primary amine. Instead, if possible, it eliminates water by abstracting a proton from an adjacent carbon atom to form an enamine. pressbooks.pub If the carbonyl compound lacks α-protons, the reaction may stop at the carbinolamine stage or other reactions may occur. The formation of true imines from this specific secondary amine is not a typical reaction pathway. libretexts.org
The general mechanism involves the nucleophilic attack of the amine on the carbonyl group, followed by dehydration. researchgate.netwikipedia.org The reaction is typically acid-catalyzed, with the optimal pH being mildly acidic (around 4-5) to facilitate both the protonation of the carbonyl oxygen and ensure the amine remains sufficiently nucleophilic. pressbooks.publibretexts.org
| Carbonyl Compound | Conditions | Product Type |
|---|---|---|
| Acetone (Propan-2-one) | Acid Catalyst (e.g., H⁺), Removal of H₂O | Enamine |
| Cyclohexanone | Acid Catalyst (e.g., H⁺), Removal of H₂O | Enamine |
| Benzaldehyde | Acid Catalyst (e.g., H⁺) | Iminium salt (unstable) |
The nitrogen atom of this compound can be further alkylated by reaction with alkyl halides. This is a nucleophilic substitution reaction where the amine acts as the nucleophile. researchgate.net However, controlling the extent of alkylation can be challenging. The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a second alkylation that forms a quaternary ammonium (B1175870) salt. masterorganicchemistry.com This process is known as "exhaustive alkylation."
To achieve selective mono-alkylation and form a tertiary amine, specific strategies can be employed, such as using a large excess of the starting amine or employing alternative alkylating agents under controlled conditions. researchgate.netrsc.org Sustainable methods using alcohols as alkylating agents in the presence of a catalyst have also been developed, proceeding through a "borrowing hydrogen" pathway. organic-chemistry.orgnih.gov
Quaternization, the formation of a quaternary ammonium salt, is readily achieved by treating the amine with an excess of a reactive alkyl halide, particularly methyl iodide. masterorganicchemistry.com
| Reaction Type | Reagent | Conditions | Major Product |
|---|---|---|---|
| N-Alkylation | Methyl Iodide (1 equivalent) | Base (e.g., NaHCO₃) | N-methyl-N-(2-methylbenzyl)butan-2-amine (Tertiary Amine) |
| Quaternization | Methyl Iodide (Excess) | Forcing conditions | N,N-dimethyl-N-(2-methylbenzyl)butan-2-aminium iodide (Quaternary Salt) |
| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH₃CN) | Controlled pH | N-methyl-N-(2-methylbenzyl)butan-2-amine (Tertiary Amine) |
Reactions of the Aromatic Moiety
The 2-methylbenzyl group provides a second site of reactivity, allowing for modifications to the aromatic ring.
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and sulfonation. lumenlearning.compressbooks.pub The regiochemical outcome of these reactions is directed by the two substituents already on the ring: the N-alkylamino-methyl group (-CH₂-NHR) and the methyl group (-CH₃).
Both the alkyl group and the amino group are electron-donating and therefore activating, ortho-, para-directing groups. lkouniv.ac.in The N-(butan-2-yl)aminomethyl group is a powerful activating group. The methyl group is also an ortho-, para-director, but is less activating than the amino group. The substitution pattern will be determined by the combined directing effects of these two groups. The most likely positions for electrophilic attack are ortho and para to the more powerful activating -CH₂-NHR group. However, the existing methyl group at the 2-position and steric hindrance will significantly influence the final product distribution. Substitution will likely be favored at the 4- and 6-positions of the ring.
| Reaction | Reagents | Electrophile | Predicted Major Products |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 4-Nitro- and 6-Nitro- substituted derivatives |
| Bromination | Br₂, FeBr₃ | "Br⁺" | 4-Bromo- and 6-Bromo- substituted derivatives |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 4-Sulfonic acid and 6-Sulfonic acid derivatives |
Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho-position to form an aryllithium intermediate. baranlab.orgacs.org This intermediate can then be trapped with various electrophiles.
The aminomethyl group (-CH₂NR₂) is a known DMG. grafiati.com In this compound, the secondary amine would first be deprotonated by the strong base. The resulting lithium amide could then direct a second deprotonation (lithiation) at an ortho-position on the ring. However, for more efficient and cleaner reactions, the secondary amine is often first converted to a more robust DMG, such as a tertiary amine or an amide. wikipedia.orgorganic-chemistry.org Assuming the amine group directs the lithiation, it would occur at the 6-position, as the 2-position is already substituted with the methyl group. This provides a highly regioselective route to 1,2,6-trisubstituted benzene derivatives.
| Step 1: Metalation Reagent | Step 2: Electrophile (E⁺) | Predicted Product (after quenching) |
|---|---|---|
| n-Butyllithium (n-BuLi)/TMEDA | CO₂ (Carbon dioxide) | 6-((Butan-2-ylamino)methyl)-3-methylbenzoic acid |
| sec-Butyllithium (sec-BuLi)/TMEDA | D₂O (Deuterium oxide) | N-(6-Deuterio-2-methylbenzyl)butan-2-amine |
| n-Butyllithium (n-BuLi)/TMEDA | (CH₃)₃SiCl (Trimethylsilyl chloride) | N-((2-Methyl-6-(trimethylsilyl))benzyl)butan-2-amine |
Rearrangement Reactions and Fragmentations
The study of rearrangement and fragmentation pathways is crucial for understanding the stability and reactivity of a molecule, particularly under conditions such as mass spectrometry. For this compound, these pathways are dictated by the stability of the resulting fragments and the energetic favorability of the transition states.
Fragmentation in Mass Spectrometry:
In mass spectrometry, this compound is expected to undergo fragmentation through several predictable pathways characteristic of secondary amines and benzylamines. The initial ionization typically involves the removal of a lone pair electron from the nitrogen atom, forming a radical cation.
A primary fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, two main α-cleavage pathways are possible:
Cleavage of the butyl group: This would lead to the formation of a stable, resonance-stabilized iminium ion. The loss of a propyl radical (C₃H₇•) would result in a fragment with a mass-to-charge ratio (m/z) of 120. Alternatively, the loss of an ethyl radical (C₂H₅•) would produce a fragment at m/z 134.
Cleavage of the benzylic bond: This is a highly favored pathway due to the formation of the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common feature in the mass spectra of compounds containing a benzyl (B1604629) group. whitman.edu The accompanying fragment would be the butan-2-amine radical.
Another significant fragmentation process involves a McLafferty-type rearrangement, if applicable, or other rearrangements that lead to the elimination of neutral molecules.
Table 1: Predicted Major Mass Spectrometry Fragments of this compound
| Fragment Ion | Proposed Structure | m/z | Fragmentation Pathway |
| [C₁₂H₁₉N]⁺• | Molecular Ion | 177 | Electron Ionization |
| [C₈H₁₀N]⁺ | Iminium Ion | 120 | α-cleavage (loss of C₃H₇•) |
| [C₉H₁₂N]⁺ | Iminium Ion | 134 | α-cleavage (loss of C₂H₅•) |
| [C₇H₇]⁺ | Tropylium Ion | 91 | Benzylic C-N bond cleavage |
Chemical Rearrangements:
While specific rearrangement reactions extensively studied for this compound are not widely documented, analogous amine structures can undergo rearrangements under certain conditions. For instance, Hofmann and Curtius rearrangements are common for the synthesis of primary amines from amides or acyl azides, respectively, and involve an isocyanate intermediate. masterorganicchemistry.comlibretexts.org Although these are not direct rearrangements of the amine itself, they are fundamental transformations in amine chemistry.
Rearrangements involving the migration of the benzyl group are also conceivable under specific catalytic or thermal conditions, though such reactions would require significant energy input to overcome the stability of the N-benzyl bond.
Oxidative and Reductive Transformations of the Amine Functionality
The amine functionality in this compound is susceptible to both oxidation and reduction, leading to a variety of products depending on the reagents and reaction conditions.
Oxidative Transformations:
The oxidation of secondary amines can yield a range of products. Mild oxidizing agents can lead to the formation of hydroxylamines or nitrones. More vigorous oxidation can result in the cleavage of the C-N bonds.
Formation of Nitrones: Oxidation with reagents like hydrogen peroxide or peroxy acids can potentially convert the secondary amine to the corresponding nitrone.
Oxidative Cleavage: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can cleave the C-N bonds, leading to the formation of a ketone (butan-2-one) and an aldehyde (2-methylbenzaldehyde) or carboxylic acid (2-methylbenzoic acid).
Dehydrogenation: Catalytic dehydrogenation over specific metal catalysts could potentially lead to the formation of the corresponding imine, although this is often a reversible process favoring the amine.
Reductive Transformations:
The amine group in this compound is already in a reduced state. However, reductive transformations can be carried out on the aromatic ring or involve the cleavage of the N-benzyl group.
Hydrogenolysis of the N-benzyl group: A common transformation for N-benzylamines is the cleavage of the C-N bond via catalytic hydrogenolysis. Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂), the benzyl group can be removed to yield butan-2-amine and toluene. This is a widely used deprotection strategy in organic synthesis.
Reduction of the Aromatic Ring: Under more forcing conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst, the aromatic ring can be reduced to a cyclohexyl ring, yielding N-(2-methylcyclohexylmethyl)butan-2-amine.
Table 2: Summary of Potential Oxidative and Reductive Transformations
| Transformation | Reagent(s) | Product(s) |
| Oxidation | ||
| Nitrone Formation | H₂O₂ or RCO₃H | N-(2-methylbenzyl)-N-(sec-butyl)nitrone |
| Oxidative Cleavage | KMnO₄ or H₂CrO₄ | Butan-2-one, 2-Methylbenzoic acid |
| Reduction | ||
| N-debenzylation | H₂, Pd/C | Butan-2-amine, Toluene |
| Aromatic Ring Reduction | H₂ (high pressure), Rh/C | N-(2-methylcyclohexylmethyl)butan-2-amine |
Advanced Spectroscopic and Structural Characterization of N 2 Methylbenzyl Butan 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-(2-methylbenzyl)butan-2-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aromatic protons of the 2-methylbenzyl group would appear in the downfield region, typically between δ 7.0 and 7.4 ppm, likely as a complex multiplet due to spin-spin coupling. The benzylic protons (CH₂) adjacent to the aromatic ring and the nitrogen atom would resonate as a singlet or a closely coupled system around δ 3.7-3.9 ppm. The methyl group attached to the aromatic ring would produce a singlet at approximately δ 2.3 ppm.
Within the butan-2-amine moiety, the proton on the nitrogen (N-H) is expected to show a broad singlet, the chemical shift of which can be variable and is dependent on concentration and solvent. This signal would disappear upon D₂O exchange. openstax.org The methine proton (CH) attached to the nitrogen would appear as a multiplet, and the adjacent methylene (B1212753) (CH₂) and terminal methyl (CH₃) groups of the butyl chain would show characteristic multiplets and a triplet, respectively, in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. Carbons adjacent to the electron-withdrawing nitrogen atom will be deshielded and appear at a lower field. openstax.org The aromatic carbons will resonate in the δ 125-140 ppm range, with the quaternary carbon attached to the methyl group and the benzylic CH₂ group showing distinct shifts. The benzylic carbon is expected around δ 50-55 ppm. The carbons of the butan-2-amine group will appear in the aliphatic region (δ 10-60 ppm).
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (4H) | 7.0 - 7.4 (m) | 125.0 - 130.0 |
| Aromatic C (quat.) | - | 135.0 - 140.0 |
| Benzyl (B1604629) CH₂ | 3.7 - 3.9 (s) | 50.0 - 55.0 |
| Ar-CH₃ | ~2.3 (s) | 18.0 - 22.0 |
| N-H | Variable (broad s) | - |
| N-CH | 2.6 - 2.9 (m) | 55.0 - 60.0 |
| CH₂ (butyl) | 1.3 - 1.6 (m) | 25.0 - 30.0 |
| CH₃ (butyl, terminal) | 0.8 - 1.0 (t) | 10.0 - 15.0 |
| CH₃ (butyl, adjacent to CH) | 1.0 - 1.2 (d) | 15.0 - 20.0 |
Note: Predicted values are based on established chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions. 'm' denotes multiplet, 's' singlet, 't' triplet, and 'd' doublet.
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the methine proton of the butan-2-amine moiety and the adjacent methylene and methyl protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals. For example, the benzylic protons would show a correlation to the benzylic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the 2-methylbenzyl group and the butan-2-amine moiety. For example, the benzylic protons should show a correlation to the aromatic carbons and the methine carbon of the butyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the spatial relationship between the benzyl group and the butyl group, for instance, by showing a correlation between the benzylic protons and the protons on the butyl chain that are close in space.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. The theoretical exact mass of the protonated molecule [M+H]⁺ (C₁₂H₂₀N⁺) can be calculated and compared to the experimental value.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of this compound and confirming its identity. The compound would elute from the GC column at a specific retention time, and the mass spectrometer would record the mass spectrum of the eluting peak.
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺), although it may be of low intensity. The fragmentation pattern of benzylamines is often dominated by cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), which is a characteristic feature. openstax.org The most prominent fragmentation pathway for this compound is expected to be the benzylic cleavage, leading to the formation of a stable 2-methylbenzyl cation (m/z 105) or a tropylium (B1234903) ion rearrangement. Another significant fragmentation would be the loss of a propyl radical from the molecular ion to form a resonance-stabilized iminium cation.
Predicted Major Fragment Ions in the EI Mass Spectrum
| m/z | Proposed Fragment | Fragmentation Pathway |
| 177 | [C₁₂H₁₉N]⁺ | Molecular Ion (M⁺) |
| 162 | [C₁₁H₁₆N]⁺ | Loss of a methyl radical (CH₃) |
| 134 | [C₉H₁₂N]⁺ | Loss of a propyl radical (C₃H₇) |
| 105 | [C₈H₉]⁺ | 2-methylbenzyl cation (Benzylic cleavage) |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement from benzyl cation) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.
Infrared (IR) Spectroscopy: As a secondary amine, this compound is expected to show a characteristic N-H stretching vibration as a single, weak to medium intensity band in the region of 3300-3500 cm⁻¹. openstax.orgorgchemboulder.com The C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹, while the aliphatic C-H stretches will be observed just below 3000 cm⁻¹. vscht.cz The C-N stretching vibration should be visible in the 1250-1020 cm⁻¹ range. orgchemboulder.com Aromatic C=C stretching vibrations will give rise to bands in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would also be useful for identifying the functional groups. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are often strong in the Raman spectrum. The C-H stretching vibrations will also be present. The N-H stretching vibration is typically weak in the Raman spectrum.
Predicted Vibrational Frequencies
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | 3300 - 3500 | Weak-Medium (IR), Weak (Raman) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | Strong |
| C=C Aromatic Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1020 - 1250 | 1020 - 1250 | Medium |
| N-H Wag | 665 - 910 | - | Broad, Strong (IR) |
X-ray Crystallography for Solid-State Conformational Analysis and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide unequivocal evidence of its solid-state conformation, including the spatial relationship between the 2-methylbenzyl group and the butan-2-amine moiety.
A successful crystallographic analysis would first require the growth of a suitable single crystal of this compound or a salt thereof. This crystal would then be subjected to a beam of X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision.
Expected Research Findings:
Molecular Conformation: The analysis would reveal the preferred conformation of the molecule in the solid state. This includes the torsion angles around the C-N bonds and the orientation of the aromatic ring relative to the aliphatic chain.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would be obtained. These data are fundamental for understanding the molecule's geometry and bonding characteristics.
Intermolecular Interactions: The crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding (if a suitable donor/acceptor is present in the crystal lattice, for instance in a salt form) and van der Waals forces. These interactions are crucial for understanding the physical properties of the compound in the solid state.
Hypothetical Crystallographic Data for this compound Hydrochloride:
The following interactive table presents hypothetical crystallographic data that one might expect to obtain from an X-ray diffraction study of the hydrochloride salt of this compound.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 105.45 |
| γ (°) | 90 |
| Volume (ų) | 1302.1 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.15 |
Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for assigning the absolute configuration of chiral compounds like this compound.
Electronic Circular Dichroism (ECD):
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength (Δε = εL - εR). The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the stereochemistry of the molecule.
Optical Rotatory Dispersion (ORD):
ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is also indicative of the absolute configuration.
Application to this compound:
To determine the absolute configuration of an enantiomer of this compound, its experimental ECD or ORD spectrum would be recorded. This experimental spectrum would then be compared to the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the (R)- or (S)-enantiomer). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.
Hypothetical Chiroptical Data:
The table below illustrates the kind of data that would be generated in a chiroptical study. It presents hypothetical ECD and ORD data for one enantiomer of this compound.
| Technique | Wavelength (nm) | Signal |
| ECD | ~270 | Negative Cotton Effect |
| ECD | ~220 | Positive Cotton Effect |
| ORD | >300 | Plain negative curve |
| ORD | 250-300 | Trough followed by peak |
The sign and magnitude of the Cotton effects are directly related to the spatial arrangement of the chromophores (in this case, the benzene (B151609) ring) and the chiral center.
Computational and Theoretical Investigations of N 2 Methylbenzyl Butan 2 Amine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and various properties of a molecule. These calculations solve approximations of the Schrödinger equation to provide information on energy, electron distribution, and geometry. epstem.net
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. umn.edu A primary application of DFT is geometry optimization, a process that finds the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. fu-berlin.de This optimization yields crucial data such as bond lengths, bond angles, and dihedral angles for the molecule's lowest energy state.
For N-(2-methylbenzyl)butan-2-amine, geometry optimization would reveal the precise spatial relationship between the 2-methylbenzyl group and the butan-2-amine moiety. The resulting energy profile provides the molecule's total electronic energy, a value essential for comparing the stability of different isomers or conformers. fu-berlin.de
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table illustrates the type of data obtained from a DFT geometry optimization. The values are representative of typical bond lengths and angles for similar chemical structures.
| Parameter | Atoms Involved | Optimized Value |
| Bond Lengths | ||
| C-N | (CH₃)C-C-N | ~1.47 Å |
| N-C (benzyl) | N-CH₂ -Ar | ~1.45 Å |
| C-C (aromatic) | Aromatic Ring | ~1.40 Å |
| C-H (methyl) | C-H ₃ (benzyl) | ~1.09 Å |
| N-H | N-H | ~1.01 Å |
| Bond Angles | ||
| C-N-C | butan-N -benzyl | ~112° |
| C-C-N | (CH₃)C-C -N | ~110° |
| N-C-C | N-CH₂-C (aromatic) | ~113° |
Quantum chemical methods, particularly DFT, can accurately predict spectroscopic data. By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of bonds, it is possible to generate theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. epstem.netbohrium.com These predicted spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. chegg.com
For this compound, theoretical calculations can predict the chemical shifts (δ) for each unique proton and carbon atom in its ¹H and ¹³C NMR spectra. libretexts.org Similarly, the characteristic vibrational frequencies in its IR spectrum, such as the N-H stretch of the secondary amine or the C-H stretches of the aromatic and aliphatic groups, can be calculated. libretexts.org
Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table shows representative predicted values for key spectroscopic signals.
| Spectroscopy | Feature | Functional Group | Predicted Value |
| IR | N-H Stretch | Secondary Amine | ~3300-3350 cm⁻¹ (weak-medium) |
| C-H Stretch (sp³) | Alkyl Groups | ~2850-2970 cm⁻¹ | |
| C-H Stretch (sp²) | Aromatic Ring | ~3010-3100 cm⁻¹ | |
| C=C Stretch | Aromatic Ring | ~1450-1600 cm⁻¹ | |
| ¹H NMR | Chemical Shift (δ) | N-H | ~0.5-5.0 ppm (broad) libretexts.org |
| Ar-H | ~7.0-7.3 ppm | ||
| N-CH₂ -Ar | ~3.7 ppm | ||
| Ar-CH₃ | ~2.3 ppm | ||
| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons | ~125-140 ppm |
| N-C H₂-Ar | ~50-55 ppm | ||
| C -N (butan-2-amine) | ~55-65 ppm libretexts.org | ||
| Ar-C H₃ | ~18-22 ppm |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around its single bonds. byjus.com These different arrangements, known as conformers or rotamers, often have different potential energies due to factors like steric hindrance and torsional strain. slideshare.net
A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometric parameters, such as bond rotation angles. libretexts.orgresearchgate.net By mapping the PES, researchers can identify the lowest-energy conformers (the most stable shapes of the molecule) and the energy barriers between them. gmu.edu For this compound, a key area for conformational analysis would be the rotation around the C-N and C-C bonds of the butan-2-amine chain. The analysis would be analogous to that of n-butane, identifying anti and gauche conformations and their relative stabilities. youtube.com
Table 3: Relative Energies of Butane Conformers (Illustrative Example for Conformational Analysis) This table shows the well-established relative energies for the conformers of n-butane, which serves as a model for the steric interactions in the butyl chain of this compound.
| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Stability |
| Anti | 180° | 0 | Most Stable |
| Gauche | 60°, 300° | ~0.9 | Less Stable |
| Eclipsed (H, CH₃) | 120°, 240° | ~3.6 | Unstable |
| Fully Eclipsed (CH₃, CH₃) | 0° | ~4.5-6.0 | Least Stable |
Reaction Mechanism Elucidation through Transition State Calculations
Theoretical calculations are instrumental in exploring the pathways of chemical reactions. By mapping the potential energy surface that connects reactants to products, computational chemists can identify the transition state—the highest energy point along the reaction coordinate. wikipedia.orgwuxiapptec.com The energy difference between the reactants and the transition state is the activation energy, a critical factor that governs the reaction rate. pku.edu.cn
For this compound, one could theoretically study its formation, for example, via the reductive amination of 2-methylbenzaldehyde (B42018) with butan-2-amine. Transition state calculations would help to:
Confirm if the proposed mechanism is concerted or stepwise.
Calculate the activation energy for each step.
Analyze the geometry of the transition state structure to understand the key atomic interactions that facilitate the reaction. pku.edu.cn
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. dovepress.com MD simulations apply the principles of classical mechanics to model the movements and interactions of all atoms in a system, including the molecule of interest and surrounding solvent molecules. mdpi.com
An MD simulation of this compound in a solvent like water or an organic solvent would allow researchers to:
Observe how the molecule folds and changes its conformation in a realistic environment.
Analyze the stability of the molecule's structure over time. acs.org
Study how solvent molecules arrange themselves around the solute and calculate properties like the free energy of solvation.
Understand the flexibility of different parts of the molecule by measuring the root-mean-square fluctuation (RMSF) of its atoms. mdpi.com
Theoretical Studies on Structure-Activity/Property Relationships (SAR/SPR)
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to build predictive models that link a molecule's structural features to its biological activity or physical properties. researchgate.net Computational methods are central to modern SAR/SPR, as they can calculate a wide range of molecular descriptors (e.g., electronic properties, shape, size, lipophilicity).
For this compound, theoretical SAR studies could be used to guide the design of new derivatives with potentially enhanced activity for a hypothetical biological target. nih.gov For example, by systematically changing the substituent on the benzyl (B1604629) ring (e.g., from methyl to chloro, methoxy, or nitro), one could calculate how these changes affect properties like the electrostatic potential map, dipole moment, or the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These calculated descriptors could then be correlated with experimentally measured activities to build a predictive QSAR (Quantitative Structure-Activity Relationship) model.
Table 4: Illustrative QSAR Data for Hypothetical Derivatives of this compound This table demonstrates how calculated molecular properties might be correlated with a hypothetical biological activity.
| Derivative (Substituent at C2) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Predicted Activity (IC₅₀, µM) |
| -CH₃ (parent) | 5.4 | 1.2 | 10.5 |
| -H | 5.5 | 1.1 | 15.2 |
| -Cl | 5.2 | 2.5 | 5.8 |
| -OCH₃ | 5.3 | 2.1 | 7.3 |
| -NO₂ | 4.8 | 4.5 | 1.2 |
Mechanistic Biological Studies and Biochemical Interactions of N 2 Methylbenzyl Butan 2 Amine
In Vitro Enzyme Substrate Specificity and Inhibition Kinetics
The enzymatic profile of N-(2-methylbenzyl)butan-2-amine is not extensively documented in the public domain. However, based on its structural similarity to other N-benzylalkylamines, its potential interaction with enzymes such as monoamine oxidases (MAOs) can be inferred. MAOs are crucial enzymes in the metabolism of amine neurotransmitters. acs.org
Studies on various para-substituted benzylamine (B48309) analogues have shown that the nature of the substituent on the benzyl (B1604629) ring significantly influences their interaction with MAO A and MAO B. acs.orgnih.gov For instance, the binding affinity of para-substituted benzylamines to MAO A is often correlated with the van der Waals volume of the substituent, with larger groups generally leading to tighter binding. acs.org The rate of oxidation, however, is more dependent on the electronic effects of the substituent. acs.org The presence of an α-methyl group in the amine side chain is known to enhance the potency of some psychoactive agents.
Given that this compound possesses a methyl group on the benzyl ring (ortho position) and a butan-2-amine moiety, it is plausible that it could act as a substrate or inhibitor for MAO enzymes. The ortho-methyl group may introduce steric effects that influence binding and catalytic rates. Research on meta-substituted benzylamines has shown that steric constraints in that region of the binding site can decrease binding affinity. nih.gov
Furthermore, N-benzylamine derivatives have been investigated as inhibitors of other enzymes, such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is involved in testosterone (B1683101) synthesis. mdpi.comcam.ac.uk The potency of these inhibitors is highly dependent on the substitution pattern of the benzylamine moiety. mdpi.comcam.ac.uk
| Enzyme | Substrate/Inhibitor Class | Key Findings | Reference |
| Monoamine Oxidase A (MAO A) | para-Substituted Benzylamines | Binding affinity correlates with van der Waals volume of the substituent. Oxidation rate is influenced by electronic effects. | acs.org |
| Monoamine Oxidase B (MAO B) | meta-Substituted Benzylamines | Decreased binding affinity due to steric constraints. | nih.gov |
| 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) | Substituted Aryl Benzylamines | Potent and selective inhibition is achievable with specific substitution patterns. | mdpi.comcam.ac.uk |
| Acetylcholinesterase (AChE) | N-benzyl pyridinium–curcumin derivatives | Benzyl derivatives showed significant inhibitory activity. | researchgate.net |
Receptor Binding and Ligand-Target Interaction Profiling (mechanistic studies, in vitro)
The receptor binding profile of this compound has not been explicitly detailed. However, the N-benzyl moiety is a common feature in ligands for various receptors, including monoamine transporters and 5-HT receptors.
Studies on N-benzyltryptamines have shown that N-benzylation can increase affinity and potency at 5-HT2 receptors. researchgate.net The substitution pattern on the benzyl ring plays a crucial role in determining the binding affinity and functional activity at different 5-HT receptor subtypes. researchgate.net Similarly, N-benzyl substitution of other scaffolds has been shown to modulate affinity for the benzodiazepine (B76468) receptor. acs.org
Derivatives of benzylamines have also been studied for their interaction with dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.gov The introduction of substituents on the benzyl ring and modifications of the amine side chain can lead to potent and selective inhibitors of these transporters. nih.gov For example, in a series of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine derivatives, the nature of the N-alkyl-aryl side chain was found to be important for DAT selectivity. nih.gov The mechanism of action for a related compound, N-benzyl-4-phenylbutan-2-amine, is suggested to involve competitive antagonism at both alpha and beta-adrenergic receptors.
| Receptor/Transporter | Ligand Class | Key Findings | Reference |
| 5-HT2A/2C Receptors | N-Benzyltryptamines | N-benzylation can increase affinity; substituents on the benzyl ring influence selectivity. | researchgate.net |
| Benzodiazepine Receptor | N-(Indol-3-ylglyoxylyl)benzylamine Derivatives | Phenyl ring substituents on the benzylamine moiety determine the efficacy profile. | acs.org |
| Dopamine Transporter (DAT) | Substituted Benzylamine Derivatives | Potent and selective inhibition is achievable through structural modifications. | nih.gov |
| Adrenergic Receptors | N-benzyl-4-phenylbutan-2-amine | Acts as a competitive antagonist at α and β-adrenergic sites. | |
| Mu Opioid Receptor | 3-Aminomorphinans | Benzylamine substitution can lead to subnanomolar affinity. | nih.gov |
Investigation of Metabolic Pathways and Transformations in Non-Human Biological Systems
The primary metabolic pathways for secondary benzylamines typically involve N-dealkylation and C-oxidation. researchgate.net N-debenzylation is a common route, leading to the formation of the corresponding primary amine and benzaldehyde. researchgate.net C-hydroxylation can also occur on the aromatic rings. nih.gov In some cases, the metabolic formation of amides from secondary amines has been observed. researchgate.net
For tertiary benzylamines like N-benzyl-N-methylaniline, N-dealkylation to the secondary amine and p-hydroxylation are major metabolic reactions in vitro. nih.gov The stability of metabolic intermediates can influence the final product distribution. For instance, the instability of a carbinolamine intermediate can lead to dealkylation products rather than further oxidation to an amide. nih.gov The metabolism of dopamine analogues, including benzylamines, in rats has shown that benzylamines are largely excreted unchanged or as their corresponding acid metabolites. nih.gov
| Organism/System | Compound Class | Major Metabolic Pathways | Observed Metabolites | Reference |
| Rat Liver Microsomes | Secondary Benzylamines | N-Debenzylation, C-Oxidation, Amide Formation | Primary amines, Benzaldehydes, Aryl nitrones, Amides | researchgate.net |
| Rat Liver Microsomes | Tertiary Benzylamines (N-benzyl-N-methylaniline) | N-Dealkylation, p-Hydroxylation | Secondary amine, p-Hydroxylated phenols | nih.gov |
| Rat (in vivo) | Benzylamines | Excretion (unchanged or conjugated), Oxidation to acids | Unchanged benzylamine, Benzoic acid derivatives | nih.gov |
Biocatalytic Transformations and Chiral Recognition by Aminodehydrogenases
The biocatalytic synthesis of chiral amines is a field of growing interest, with enzymes like amine dehydrogenases (AmDHs) and transaminases being employed for their high stereoselectivity. frontiersin.orgnih.govwiley.com While there are no specific reports on the biocatalytic transformation of this compound, studies on related structures provide insight into its potential as a substrate or product in such reactions.
AmDHs have been successfully used for the reductive amination of ketones to produce chiral amines. frontiersin.orgwhiterose.ac.ukyork.ac.uk Notably, wild-type AmDHs have shown efficiency in the synthesis of small chiral amines like (S)-butan-2-amine with high enantiomeric excess. frontiersin.orgwhiterose.ac.ukyork.ac.uk This suggests that the butan-2-amine moiety of the target compound is amenable to biocatalytic synthesis.
The N-(2-methylbenzyl) group would likely influence the substrate recognition by the enzyme. The active sites of AmDHs have specific steric and electronic requirements. Modeling studies on AmDHs have been used to understand the basis for substrate specificity and enantioselectivity. frontiersin.org The chiral center in the butan-2-amine part of this compound means that the two enantiomers could exhibit different interactions with the chiral environment of an enzyme's active site, leading to chiral recognition.
| Enzyme Class | Reaction Type | Substrate Example | Key Findings | Reference |
| Amine Dehydrogenase (AmDH) | Reductive Amination | Butan-2-one | Synthesis of (S)-butan-2-amine with high enantiomeric excess (93.6%). | frontiersin.orgwhiterose.ac.ukyork.ac.uk |
| Amine Dehydrogenase (AmDH) | Reductive Amination | Pentan-2-one | Production of the corresponding (S)-amine with high enantiomeric excess (>97%). | frontiersin.org |
| Transaminase (TA) | Asymmetric Synthesis | 4-phenylbutan-2-one | High conversion and enantiomeric excess for the synthesis of the corresponding chiral amine. | nih.gov |
Structure-Activity Relationship (SAR) Studies for Defined Biological Mechanisms (in vitro)
While a specific SAR study for this compound is not available, extensive SAR studies have been conducted on various classes of N-benzylamine derivatives, providing a framework for understanding how structural modifications might impact its biological activity. acs.orgnih.govmdpi.comcam.ac.ukacs.orgrsc.orgresearchgate.netnih.gov
Key structural features of this compound that would be relevant in SAR studies include:
The N-benzyl group: The presence and substitution of the benzyl ring are critical for activity in many systems. For example, in a series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines with antibacterial activity, substituents on the benzylamine were systematically varied to establish SAR. rsc.org
The ortho-methyl substituent: The position of the methyl group on the benzyl ring can have a significant impact. In studies of benzylamine analogues with MAO A, para-substitution was extensively studied, with electronic and steric effects influencing activity. acs.org Ortho-substitution, as in the target compound, would likely introduce distinct steric hindrance affecting binding.
The butan-2-amine moiety: The nature of the alkyl chain attached to the nitrogen is also crucial. For instance, in a series of N-(indol-3-ylglyoxylyl)benzylamine derivatives acting at the benzodiazepine receptor, lengthening or shortening the chain from a benzylamine led to a drastic decrease in binding potency. acs.org
| Compound Class | Biological Target | Key SAR Findings | Reference |
| N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines | Bacteria | Substituents on the N4-benzylamine and the quinazoline (B50416) scaffold are critical for antibacterial activity. | rsc.org |
| N-(Indol-3-ylglyoxylyl)benzylamine derivatives | Benzodiazepine Receptor | The distance between the phenyl ring and the amide group is crucial for binding potency. | acs.org |
| Substituted Aryl Benzylamines | 17β-HSD3 | The nature of the linker and substituents on the aryl rings are key for inhibitory activity. | mdpi.comcam.ac.uk |
| para-Substituted Benzylamine Analogues | Monoamine Oxidase A | Binding is correlated with van der Waals volume; rate of oxidation is correlated with electronic effects. | acs.org |
| N,N-3-phenyl-3-benzylaminopropanamide derivatives | Cholesteryl Ester Transfer Protein (CETP) | Optimization of the benzylamine and propanamide moieties led to potent inhibitors. | nih.gov |
Advanced Analytical Method Development for N 2 Methylbenzyl Butan 2 Amine
Chromatographic Method Development for Quantitative Analysis and Purity Assessment
Chromatographic techniques are central to the separation and analysis of N-(2-methylbenzyl)butan-2-amine. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed, each offering distinct advantages.
HPLC is a powerful technique for the analysis of multi-component samples due to its high efficiency and sensitivity. researchgate.net The development of an HPLC method for this compound involves a systematic approach to optimize separation and detection.
Method Development:
A typical HPLC method for this compound would utilize a reverse-phase C18 column. unipd.itsielc.com The mobile phase composition is a critical parameter to optimize. A gradient elution is often employed, starting with a higher proportion of aqueous solvent and gradually increasing the organic solvent (e.g., acetonitrile (B52724) or methanol) concentration. unipd.itncsu.edu This ensures the elution of compounds with varying polarities. For instance, a gradient could start at 10% acetonitrile and increase to 95% over a set time. unipd.it The flow rate is typically maintained around 0.4 to 1.0 mL/min. unipd.itccsknowledge.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Validation:
Method validation is performed according to ICH guidelines to ensure the method is suitable for its intended purpose. researchgate.netjfda-online.com Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. jfda-online.com
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. semanticscholar.org
Accuracy: The closeness of the test results to the true value. semanticscholar.orgnih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov This includes intraday and interday precision. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. jfda-online.comsemanticscholar.org
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. jfda-online.com
The following table provides an example of typical validation parameters for an HPLC method.
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.99 |
| Accuracy (Recovery %) | 85-115% |
| Precision (RSD %) | < 2% |
| LOD | Analyte-dependent, often in the µg/mL range |
| LOQ | Analyte-dependent, often in the µg/mL range |
This table is a generalized representation based on typical HPLC method validation data.
GC is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. chemijournal.com The method involves vaporizing the sample and separating its components in a gaseous mobile phase. ccsknowledge.com
Method Development:
A capillary column, such as a DB-5ms, is commonly used for the separation. ijrap.netderpharmachemica.com The carrier gas is typically an inert gas like helium, nitrogen, or argon. libretexts.org The temperature of the injector and detector, as well as the column temperature program, are critical parameters to optimize. An initial oven temperature might be held for a few minutes, followed by a temperature ramp to a final temperature to ensure the elution of all components. ijrap.net A flame ionization detector (FID) is often used for the detection of hydrocarbons, while a nitrogen-phosphorus detector (NPD) can be employed for enhanced sensitivity towards nitrogen-containing compounds. libretexts.org
Optimization:
Optimization of a GC method aims to achieve good resolution between peaks in the shortest possible analysis time. This involves adjusting the temperature program, carrier gas flow rate, and injection parameters. google.com For complex samples, a slower temperature ramp may be necessary to separate closely eluting peaks.
The following table illustrates a potential set of optimized GC parameters.
| Parameter | Optimized Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
This table presents a hypothetical set of optimized GC conditions for the analysis of this compound.
Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. gcms.cz This is of particular importance as enantiomers can exhibit different pharmacological activities. americanpharmaceuticalreview.comup.pt
Methodology:
Chiral separations can be achieved using either HPLC or GC with a chiral stationary phase (CSP). gcms.czamericanpharmaceuticalreview.com
Chiral HPLC: Columns with CSPs based on polysaccharides (e.g., amylose (B160209) or cellulose (B213188) derivatives) or proteins are commonly used. americanpharmaceuticalreview.comup.pt The mobile phase is typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol).
Chiral GC: Derivatized cyclodextrins are frequently used as CSPs in capillary GC columns. gcms.cz For amines, derivatization with a suitable reagent, such as trifluoroacetic anhydride (B1165640), is often necessary to improve volatility and chromatographic performance. nih.gov
The determination of enantiomeric excess is calculated by integrating the peak areas of the two enantiomers. beilstein-journals.org
Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a high degree of specificity and sensitivity for the analysis of complex mixtures. chemijournal.comnih.gov
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a powerful tool for both identification and quantification. chemijournal.comajrconline.org LC separates the components of the mixture, which are then introduced into the mass spectrometer. chemijournal.com The first mass spectrometer (MS1) selects the parent ion of interest, which is then fragmented. The second mass spectrometer (MS2) analyzes the resulting fragment ions, providing structural information and high selectivity. ajrconline.org This technique is particularly useful for analyzing samples in complex biological matrices. unipd.itamericanpharmaceuticalreview.com
GC-MS (Gas Chromatography-Mass Spectrometry): This was one of the first hyphenated techniques developed and is highly effective for volatile and semi-volatile compounds. chemijournal.comnih.gov The GC separates the components, and the mass spectrometer provides mass spectra for each eluting peak, which can be compared to a library (like the NIST database) for identification. ijrap.netderpharmachemica.com
The following table summarizes the key features of these hyphenated techniques.
| Technique | Principle | Advantages |
| LC-MS/MS | Combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. chemijournal.comajrconline.org | High specificity, excellent for complex matrices, provides structural information. unipd.itajrconline.org |
| GC-MS | Couples the separation capabilities of GC with the identification power of mass spectrometry. chemijournal.comnih.gov | Excellent for volatile compounds, provides mass spectra for library matching and identification. ijrap.netnih.gov |
This table provides a comparative overview of LC-MS/MS and GC-MS techniques.
Spectrophotometric and Electrochemical Detection Methods
While chromatographic methods with standard detectors are common, alternative detection methods can offer advantages in specific applications.
Spectrophotometric Methods: UV-Vis spectrophotometry can be used for the quantitative determination of this compound, particularly after a derivatization reaction that produces a colored product. This approach can be simple and cost-effective but may lack the specificity of chromatographic methods.
Electrochemical Detection: Electrochemical sensors can provide high sensitivity for the detection of electroactive compounds like amines. nih.govrjonco.com These methods are based on the oxidation or reduction of the analyte at an electrode surface. wipo.int Amperometric and potentiometric sensors have been developed for the detection of various amines. nih.gov The development of an electrochemical sensor for this compound could offer a rapid and portable analytical solution. Research into amine-functionalized electrodes for CO2 detection demonstrates the potential for creating sensors specific to amine compounds. researchgate.net
Development of Derivatization Protocols for Enhanced Analytical Performance
Derivatization is a chemical modification of the analyte to improve its analytical properties. weber.hu For this compound, derivatization can be employed to:
Enhance Volatility for GC Analysis: Silylation is a common technique where active hydrogens in the amine group are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, making the compound more volatile. chemcoplus.co.jpsigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comjfda-online.com
Improve Chromatographic Separation: Derivatization can alter the polarity of the analyte, leading to better peak shape and resolution. jfda-online.com
Increase Detector Response: Acylation with reagents like heptafluorobutyric anhydride (HFBA) introduces fluorinated groups, which significantly enhances the response of an electron capture detector (ECD) in GC. researchgate.net Derivatization with chromophoric or fluorophoric reagents can also improve detection in HPLC with UV or fluorescence detectors.
The following table lists common derivatization reagents and their applications.
| Reagent | Analyte Functional Group | Purpose |
| BSTFA, MSTFA | Amines, Hydroxyls | Silylation for increased volatility in GC jfda-online.com |
| HFBA, TFAA | Primary and Secondary Amines | Acylation for enhanced ECD response in GC researchgate.net |
| Dansyl Chloride | Amines | Introduces a fluorescent tag for HPLC analysis d-nb.info |
| 2-Nitro-4-trifluoromethylfluorobenzene | Aliphatic Amines | Forms a UV-absorbing derivative for HPLC-DAD analysis google.com |
This table summarizes common derivatization reagents and their uses in the analysis of amines.
Potential Research Applications of N 2 Methylbenzyl Butan 2 Amine in Materials and Catalysis
Ligand Design in Transition Metal Catalysis
In the realm of transition metal catalysis, the design of chiral ligands is crucial for achieving high enantioselectivity in asymmetric reactions. nih.gov N-(2-methylbenzyl)butan-2-amine possesses the necessary characteristics to serve as an effective chiral ligand. The nitrogen atom can coordinate to a metal center, while the adjacent chiral center on the sec-butyl group can create a chiral environment around the metal, influencing the stereochemical outcome of a catalytic reaction.
The presence of the 2-methylbenzyl group introduces significant steric bulk near the metal's coordination sphere. This steric hindrance can play a critical role in controlling the approach of substrates to the catalytic center, thereby enhancing enantioselectivity. mdpi.com Furthermore, the electronic properties of the ligand, influenced by the electron-donating nature of the alkyl and benzyl (B1604629) groups, can modulate the reactivity of the metal catalyst. nih.gov The ortho-methyl group on the benzyl ring can further fine-tune these steric and electronic effects, potentially leading to improved catalytic performance compared to unsubstituted N-benzylamine ligands. mdpi.com
Chiral amine derivatives are known to be effective ligands in a variety of asymmetric transformations, including reductions, alkylations, and carbon-carbon bond-forming reactions. ntu.edu.sgnih.gov It is plausible that complexes of this compound with transition metals such as palladium, rhodium, or iridium could catalyze such reactions with high efficiency and stereocontrol.
Table 1: Potential Catalytic Applications of this compound as a Chiral Ligand
| Catalytic Reaction | Potential Metal Center | Role of the Ligand |
| Asymmetric Hydrogenation | Rhodium, Iridium | Induce enantioselectivity through chiral environment |
| Asymmetric Alkylation | Palladium | Control substrate approach via steric hindrance |
| Asymmetric C-C Coupling | Palladium, Nickel | Modulate catalyst reactivity and selectivity |
Use as a Building Block in Complex Organic Synthesis (excluding pharmaceutical drug synthesis for human use)
Secondary amines are valuable building blocks in organic synthesis due to the reactivity of the N-H bond, which allows for further functionalization. nbinno.com this compound can serve as a versatile precursor for the synthesis of more complex, non-pharmaceutical molecules. Its inherent chirality can be transferred to new stereocenters during a synthetic sequence.
For instance, the amine functionality can be transformed into amides, sulfonamides, or other nitrogen-containing groups. The benzyl group can act as a protecting group for the amine, which can be removed under specific conditions to reveal a primary amine. This primary amine can then undergo further reactions. nbinno.com Alternatively, the entire this compound framework can be incorporated into a larger molecule, imparting specific steric and electronic properties.
In the synthesis of agrochemicals or specialized materials, the unique three-dimensional structure of this amine could be advantageous. For example, it could be used to synthesize chiral auxiliaries, which are compounds that temporarily introduce chirality into a molecule to control the stereochemistry of a subsequent reaction.
Applications in Polymer Chemistry and Functional Materials Science
Amines are widely used in polymer chemistry, both as initiators for polymerization and as functional monomers to be incorporated into polymer backbones. Benzylamines, in particular, have been utilized in these contexts. elsevierpure.com this compound could potentially be used as a functional monomer in the synthesis of specialty polymers.
Incorporating this chiral amine into a polymer chain would introduce chirality and specific recognition sites along the polymer backbone. Such functional polymers could have applications in chiral chromatography, where they could be used as the stationary phase for the separation of enantiomers. The polymer could also exhibit interesting self-assembly properties due to the specific intermolecular interactions induced by the chiral amine moieties.
Furthermore, the amine group within the polymer could be post-functionalized to introduce other chemical groups, leading to materials with tailored properties such as altered solubility, thermal stability, or chemical reactivity. The presence of the bulky 2-methylbenzyl group could also influence the physical properties of the resulting polymer, such as its glass transition temperature and mechanical strength.
Role in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The nitrogen atom in this compound can act as a hydrogen bond acceptor, while the N-H proton can act as a hydrogen bond donor. These interactions, along with potential π-π stacking interactions from the benzyl group, could allow this molecule to participate in the formation of well-defined supramolecular structures. nih.gov
In host-guest chemistry, a larger "host" molecule can encapsulate a smaller "guest" molecule. Chiral molecules are often used to create chiral hosts for the enantioselective recognition of guest molecules. This compound could be incorporated into a larger macrocyclic or cage-like structure to create a chiral host. The specific shape and electronic properties of the cavity within such a host would be influenced by the structure of the amine, potentially leading to selective binding of certain guest molecules. This could have applications in sensing, separation technologies, or as a nanoreactor to catalyze reactions within the confined space of the host molecule.
Future Directions and Emerging Research Avenues for N 2 Methylbenzyl Butan 2 Amine
Development of Sustainable and Green Synthetic Routes
The chemical industry's shift towards sustainability has profound implications for the synthesis of amines. Future research will undoubtedly focus on developing environmentally benign and atom-economical methods for producing N-(2-methylbenzyl)butan-2-amine. A key area of development is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govcymitquimica.comsigmaaldrich.com This elegant strategy allows for the N-alkylation of an amine using an alcohol, with water as the only byproduct. nih.govrug.nl For the synthesis of this compound, this would involve the direct coupling of 2-methylbenzyl alcohol with butan-2-amine.
A significant trend in this field is the replacement of precious metal catalysts (like palladium, ruthenium, and iridium) with catalysts based on earth-abundant and inexpensive metals such as iron, manganese, and nickel. nih.govacs.orgacs.org Research has already demonstrated the efficacy of iron complexes in the direct amination of benzyl (B1604629) alcohols to form a variety of benzylamines. acs.org Similarly, commercially available nickel catalysts have been successfully used for the N-alkylation of benzyl alcohols with ammonia (B1221849) sources, a principle that can be extended to secondary amine synthesis. warwick.ac.ukgoogle.comacs.org Manganese pincer complexes have also shown great promise in the selective N-alkylation of amines with alcohols. nih.gov
Another sustainable frontier is the use of renewable feedstocks. Lignin (B12514952), a complex polymer abundant in biomass, can be broken down into valuable aromatic platform chemicals, including derivatives of benzyl alcohol. google.comacs.org A visionary research direction involves designing catalytic pathways to convert these lignin-derived platform molecules directly into functionalized benzylamines like this compound, thereby integrating this chemical into a sustainable, bio-based value chain. acs.org
Mechanistic Exploration of Novel Chemical Transformations
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new chemical transformations. For this compound, future research will delve into the intricate details of its formation and subsequent reactions. Palladium-catalyzed C-N cross-coupling reactions, a cornerstone of modern organic synthesis, will continue to be a focus. Mechanistic studies on the palladium-catalyzed amination of aryl halides provide a framework for understanding the formation of related compounds, with investigations focusing on the oxidative addition and reductive elimination steps. researchgate.netchemrxiv.org
An exciting and more recent area is the transition metal-catalyzed C-H activation and functionalization of benzylamines. rsc.orgscbt.com Research has shown that carbon dioxide can mediate the ortho-arylation of primary and secondary benzylamines using a palladium catalyst under mild conditions. rsc.orgscbt.com Future mechanistic studies on this compound could explore how the steric and electronic properties of the 2-methylbenzyl and butan-2-yl groups influence the regioselectivity and efficiency of such C-H functionalization reactions. Elucidating the role of additives like CO2, whether as a transient directing group or a proton shuttle, will be key to unlocking new synthetic possibilities. scbt.com Furthermore, exploring redox-neutral processes, where an oxidative C-H functionalization is coupled with a reductive N-alkylation, could lead to novel three-component reactions for synthesizing complex molecules starting from simpler amine precursors. rsc.org
Advanced in situ Spectroscopic Characterization Techniques
The transient and often low-concentration nature of catalytic intermediates presents a significant challenge to mechanistic studies. Advanced in situ spectroscopic techniques are emerging as powerful tools to overcome this hurdle by monitoring reactions in real-time without disturbing the system. Future research on this compound will increasingly rely on these methods.
Fourier-Transform Infrared (FTIR) Spectroscopy , particularly with an Attenuated Total Reflectance (ATR) probe, allows for the continuous monitoring of the concentrations of reactants, products, and key intermediates in the liquid phase. warwick.ac.ukbldpharm.comnih.gov This technique can be applied to study the kinetics of the N-alkylation reaction to form this compound, providing real-time data on the consumption of 2-methylbenzyl alcohol and butan-2-amine and the formation of the product and any intermediates, such as the corresponding imine. warwick.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable tool for mechanistic elucidation. High-pressure NMR tubes enable the study of reactions under relevant catalytic conditions of elevated temperature and pressure. In situ NMR can be used to identify and characterize catalytically active species and reaction intermediates in borrowing hydrogen catalysis or palladium-catalyzed C-H activation reactions. For this compound, 1H and 13C NMR spectra, potentially using 15N-labeled amines, could directly observe the formation of metal-hydride species, imine intermediates, and catalyst-substrate complexes, providing invaluable insights into the reaction pathway.
Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry
The synergy between artificial intelligence (AI) and chemistry is set to revolutionize how chemical research is conducted. For a specific molecule like this compound, AI and machine learning (ML) offer a suite of predictive tools to accelerate discovery and optimization.
Retrosynthesis Prediction: Designing a synthetic route to a target molecule is a complex challenge. Machine learning models, particularly those based on neural sequence-to-sequence architectures (like Transformers), are being trained on vast reaction databases to predict viable retrosynthetic disconnections. rsc.org In the future, a chemist could input the structure of this compound into such a model and receive a ranked list of potential starting materials and reaction types, including both classical and newly developed green synthetic methods.
Reaction Outcome and Yield Prediction: Beyond planning the route, ML models can predict the outcome and yield of a chemical reaction under specific conditions. By feeding the model data on reactants (2-methylbenzyl alcohol and butan-2-amine), catalyst, solvent, and temperature, it could predict the yield of this compound. This predictive power allows for the rapid in silico screening of numerous reaction conditions, drastically reducing the time and resources spent on empirical laboratory experiments.
Property Prediction and Catalyst Design: AI can also predict the physicochemical properties and potential biological activity of molecules. This could guide the exploration of applications for this compound. Furthermore, machine learning can assist in the design of new, more efficient catalysts for its synthesis by identifying crucial relationships between catalyst structure and catalytic performance.
Expanding Applications in Non-Traditional Chemical Fields
While benzylamines are well-established as precursors and intermediates in pharmaceuticals and agrochemicals, future research will likely uncover applications for this compound in less conventional areas.
Polymer and Materials Science: Primary benzylamines are known building blocks for high-performance polymers, such as heat-resistant polyamides. google.comacs.org Secondary amines like this compound could be explored as monomers or modifying agents in polymer chemistry. researchgate.net Their incorporation could tune the physical properties of polymers, such as thermal stability, solubility, or surface characteristics. For instance, the bulky and structurally defined nature of the this compound moiety could be used to control polymer chain packing or create specific interaction sites. The potential to derive the benzylamine (B48309) component from renewable resources like lignin further enhances its appeal in the development of sustainable materials. acs.org
Catalysis: The amine functionality itself can be catalytically active. This compound could serve as an organocatalyst or as a ligand for metal complexes in various chemical transformations. The specific steric and electronic environment provided by the 2-methylbenzyl and sec-butyl groups could impart unique selectivity in catalyzed reactions. There is also potential for its use in novel catalytic cycles, such as the CO2-mediated functionalization of other substrates, where the amine acts as a shuttle or activating agent. rsc.org
Coordination Chemistry: The nitrogen atom in this compound can coordinate to metal centers, forming novel complexes. scbt.com The study of these complexes could reveal interesting structural motifs and reactivity. Depending on the metal and coordination environment, these complexes could find applications in catalysis, as sensors, or as components in functional materials.
Q & A
Q. Key Optimization Parameters :
| Parameter | Optimal Range |
|---|---|
| Catalyst Loading | 1.1 wt% Pd/NiO |
| Reaction Time | 10–12 hours |
| Temperature | 25–30°C |
Advanced Synthesis: How can reaction yields be improved for large-scale synthesis?
Q. Methodological Answer :
- Continuous Flow Reactors : Enhance mixing and heat transfer, reducing side reactions in reductive amination .
- Solvent Selection : Polar aprotic solvents (e.g., THF) improve reagent solubility, while additives like molecular sieves absorb water to shift equilibrium toward product formation.
- Catalyst Optimization : Pd/NiO shows >95% yield for analogous benzylamines, suggesting its applicability for this compound .
Basic Characterization: What analytical techniques validate the structure of this compound?
Q. Methodological Answer :
Q. Example NMR Data (Analogous Compound) :
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.1–7.3 | Multiplet |
| CH₂ (benzyl) | 3.8 | Singlet |
| CH(CH₃)₂ | 1.2 | Doublet |
Advanced Characterization: How to resolve overlapping signals in NMR spectra?
Q. Methodological Answer :
- 2D NMR (COSY, HSQC) : Assigns coupling partners and correlates protons with carbons, critical for distinguishing benzyl and aliphatic protons.
- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange in the amine group .
- X-ray Crystallography : Resolves absolute stereochemistry, as shown for structurally similar N-benzylamines .
Pharmacological Evaluation: What assays assess its biological activity?
Q. Methodological Answer :
- Cholinesterase/Monoamine Oxidase (MAO) Inhibition :
- Dose-Response Analysis : IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism).
Q. Reported Activity (Analogous Compound) :
| Target | IC₅₀ (nM) |
|---|---|
| AChE | 58 ± 4 |
| MAO-B | 120 ± 9 |
Contradictory Data: How to address discrepancies in synthetic yields?
Q. Methodological Answer :
- Source Analysis : Compare reaction conditions (e.g., reports 95% yield with NaBH(OAc)₃, while Pd/NiO in achieves 98% for similar substrates).
- Replicate Experiments : Control variables like solvent purity, catalyst activation, and moisture levels.
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., imine formation in reductive amination) .
Safety and Handling: What precautions are required for lab-scale synthesis?
Q. Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of amine vapors.
- Fire Safety : Dry chemical extinguishers are recommended; avoid water due to potential reactivity .
- PPE : Nitrile gloves, lab coats, and safety goggles.
Computational Modeling: How to predict binding modes with target enzymes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
